molecular formula C9H7BBrNO2S B14089136 (2-Bromo-6-(thiophen-3-yl)pyridin-4-yl)boronic acid

(2-Bromo-6-(thiophen-3-yl)pyridin-4-yl)boronic acid

Cat. No.: B14089136
M. Wt: 283.94 g/mol
InChI Key: JVAQJWDRXXHUMC-UHFFFAOYSA-N
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Description

(2-Bromo-6-(thiophen-3-yl)pyridin-4-yl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both bromine and boronic acid functional groups in its structure makes it a versatile intermediate for various synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-(thiophen-3-yl)pyridin-4-yl)boronic acid typically involves the bromination of a pyridine derivative followed by the introduction of the boronic acid group. One common method is the palladium-catalyzed borylation of a brominated pyridine using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under inert conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors are often employed to enhance reaction efficiency and scalability. The use of automated systems for reagent addition and product isolation further streamlines the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-(thiophen-3-yl)pyridin-4-yl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), solvents (e.g., toluene, ethanol).

    Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (80-100°C).

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The primary mechanism of action for (2-Bromo-6-(thiophen-3-yl)pyridin-4-yl)boronic acid in cross-coupling reactions involves the formation of a palladium complex. The boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the presence of a base, which helps to activate the boronic acid group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a bromine atom and a thiophene ring in its structure. This combination allows for selective functionalization and the formation of diverse biaryl compounds. Its versatility and reactivity make it a valuable tool in synthetic organic chemistry.

Properties

Molecular Formula

C9H7BBrNO2S

Molecular Weight

283.94 g/mol

IUPAC Name

(2-bromo-6-thiophen-3-ylpyridin-4-yl)boronic acid

InChI

InChI=1S/C9H7BBrNO2S/c11-9-4-7(10(13)14)3-8(12-9)6-1-2-15-5-6/h1-5,13-14H

InChI Key

JVAQJWDRXXHUMC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=NC(=C1)Br)C2=CSC=C2)(O)O

Origin of Product

United States

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